6-Bromo-1H-indole-4-carboxamide
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Overview
Description
6-Bromo-1H-indole-4-carboxamide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. . The addition of a bromine atom and a carboxamide group to the indole structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carboxamide group is then introduced through an amidation reaction using appropriate reagents such as carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of 6-Bromo-1H-indole-4-carboxamide may involve large-scale bromination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
6-Bromo-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and carboxamide group enhance its binding affinity to various receptors and enzymes. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Bromo-1H-indole-2-carboxamide
- 6-Bromo-1H-indole-3-carboxamide
- 6-Bromo-1H-indole-5-carboxamide
Comparison: 6-Bromo-1H-indole-4-carboxamide is unique due to the position of the carboxamide group at the 4-position of the indole ring. This structural difference can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-1H-indole-4-carboxamide |
InChI |
InChI=1S/C9H7BrN2O/c10-5-3-7(9(11)13)6-1-2-12-8(6)4-5/h1-4,12H,(H2,11,13) |
InChI Key |
JITZHTVAKLRWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C(=O)N)Br |
Origin of Product |
United States |
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